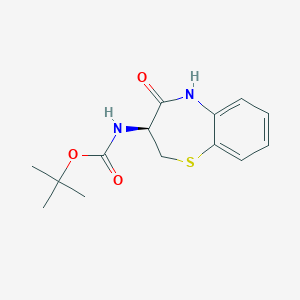

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

Descripción general

Descripción

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as diltiazem, a calcium-channel blocker and vasodilator , have been used in the management of angina pectoris and hypertension .

Mode of Action

For instance, diltiazem, a related compound, acts by selective inhibition of calcium influx through cell membranes or on the release and binding of calcium in intracellular pools .

Biochemical Pathways

It’s worth noting that benzothiazepines like diltiazem, which this compound is structurally similar to, are known to affect calcium signaling pathways .

Result of Action

Compounds with similar structures have shown various pharmacological properties such as antiviral, antioxidant, and antimalarial activities .

Análisis Bioquímico

Biochemical Properties

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as serine proteases, which are involved in the hydrolysis of peptide bonds . The interaction between this compound and these enzymes is characterized by the formation of a stable enzyme-substrate complex, which inhibits the enzyme’s activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access . This compound can also interact with DNA and RNA, leading to changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of this compound with these enzymes can influence the overall metabolic flux, altering the levels of key metabolites and impacting cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and concentration within cells.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Actividad Biológica

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a compound belonging to the benzothiazepine family, which has garnered attention for its diverse biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 440634-11-7

- Molecular Formula : C14H18N2O3S

- Molecular Weight : 294.37 g/mol

Antidiabetic Activity

Recent studies have highlighted the antidiabetic properties of various benzothiazepine derivatives, including this compound. A series of synthesized derivatives demonstrated significant inhibition of the enzyme α-glucosidase, which is crucial for carbohydrate metabolism. The most potent compounds showed IC50 values ranging from 2.62 to 10.11 μM, outperforming the standard drug acarbose (IC50 = 37.38 μM) .

Table 1: Inhibitory Activity of Benzothiazepine Derivatives Against α-Glucosidase

| Compound | IC50 (μM) | Mode of Inhibition |

|---|---|---|

| Acarbose | 37.38 | Non-competitive |

| 2B | 2.62 | Competitive |

| 3B | 3.11 | Competitive |

| 6B | 6.45 | Competitive |

The kinetic studies indicated that compounds like 2B and 3B exhibited competitive inhibition against α-glucosidase, making them promising candidates for further development as antidiabetic agents .

Antimicrobial Activity

Benzothiazepines have also shown significant antimicrobial properties. In vitro studies indicated that several derivatives possess activity against various bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 6 μg/mL, demonstrating substantial potency .

Table 2: Antimicrobial Activity of Benzothiazepine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound 1 | 2 | C. neoformans |

| Compound 2 | 4 | C. albicans |

| Compound 3 | 6 | E. coli |

The biological activities of benzothiazepines can be attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : The inhibition of α-glucosidase leads to reduced glucose absorption in the intestine, effectively lowering blood sugar levels post-meal.

- Antimicrobial Mechanisms : The compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in pathogens.

Case Studies

A notable study evaluated the in vivo antidiabetic effects of selected benzothiazepine derivatives in diabetic rat models. Administration of compound 2B at a dosage of 10 mg/kg resulted in a significant reduction in blood glucose levels from baseline values to approximately 127.81 ± 4.23 mg/dL after four weeks . This suggests a strong therapeutic potential for managing diabetes.

Aplicaciones Científicas De Investigación

Synthesis of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

The synthesis of this compound typically involves multi-step organic reactions that create the benzothiazepine core. Recent studies have focused on optimizing synthetic pathways to enhance yield and purity while minimizing environmental impact.

Antidiabetic Activity

Recent research has highlighted the antidiabetic potential of this compound derivatives. A study demonstrated that various synthesized derivatives exhibited significant inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion. The most active derivatives showed IC50 values ranging from 2.62 μM to 10.11 μM, outperforming the standard drug acarbose (IC50 = 37.38 μM) .

In Vivo Studies :

The effectiveness of selected compounds was further evaluated in vivo, showing a marked reduction in blood glucose levels in diabetic models. For instance, a derivative reduced blood glucose from 379.31 mg/dL to 225.33 mg/dL at a dosage of 20 mg/kg .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in serum glucose levels over a period of 28 days. The results indicated that certain derivatives not only lowered glucose levels but also improved overall metabolic profiles .

Case Study 2: Enzyme Inhibition

A kinetic study on the most potent derivatives revealed that they acted as competitive inhibitors of α-glucosidase. This mechanism was confirmed through various spectroscopic techniques and molecular docking studies that provided insights into their binding interactions with the enzyme's active site .

Potential Applications

- Antidiabetic Drugs : The primary application lies in developing new antidiabetic medications that target carbohydrate metabolism.

- Cytotoxic Agents : Preliminary studies suggest potential cytotoxic properties against cancer cell lines, warranting further investigation .

- Neuroprotective Effects : Some benzothiazepine derivatives have shown promise in neuroprotection and anticonvulsant activities, indicating a broader therapeutic scope .

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)16-10-8-20-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSONFJMJNCOAE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CSC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458109 | |

| Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440634-11-7 | |

| Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.